(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone
Description
This compound features a 7-amino-substituted 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone bridge to a 3-bromophenyl group.
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGOHRZTKLBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the 3-bromophenyl group to the methanone moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Data: No direct biological activity data (e.g., IC₅₀ values) are provided for the target compound. However, its structural similarity to kinase inhibitor intermediates (e.g., CDK9 inhibitors in ) warrants further investigation .
- Positional Isomer Effects : The 2-bromo analog () and 3-iodo analog () provide a basis for studying halogen positioning on target binding and selectivity.
Biological Activity
The compound (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone , also known by its CAS number 727682-04-4, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to delve into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.17 g/mol. The structure features a dihydrobenzo[dioxin] core with an amino group and a bromophenyl substituent, which are critical for its biological interactions.
Structural Formula
Antitumor Activity
Recent studies have suggested that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research has shown that derivatives of dihydrobenzo[dioxin] can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects in Malignant Pleural Mesothelioma
A study investigated the effects of compounds structurally related to this compound on malignant pleural mesothelioma (MPM). The results indicated that these compounds could downregulate CD44 expression and inhibit the ERK signaling pathway, leading to reduced tumor growth in vitro and in vivo .
Inhibition of Enzymatic Activity
Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown potent inhibition of squalene synthase and cholesterol synthesis in liver cells .
Antimicrobial Properties
Some derivatives of the compound have demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant for developing new antibiotics amid rising resistance rates.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth in MPM | |
| Enzyme Inhibition | Squalene synthase inhibition | |
| Antimicrobial | Activity against bacterial strains |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Signal Transduction Pathways : The compound may interfere with key signaling pathways such as the MAPK pathway.
- Cell Cycle Regulation : Induction of cell cycle arrest has been noted in studies involving related compounds.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
